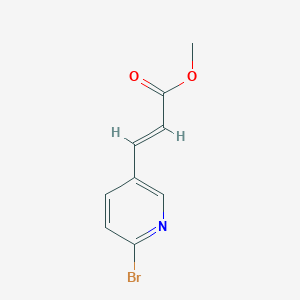

Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate

Description

Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate is a brominated pyridine derivative featuring a conjugated α,β-unsaturated ester moiety. Its molecular formula is C₁₄H₁₇BrN₂O₃, with an average molecular weight of 341.205 g/mol (monoisotopic mass: 340.042255) . The compound is identified by multiple synonyms, including Methyl (E)-3-[6-bromo-5-(2,2-dimethylpropanamido)pyridin-3-yl]prop-2-enoate and MFCD12401646, reflecting its structural complexity and functional groups (bromine, ester, and substituted pyridine) . The (2E)-configuration of the acrylate group ensures stereochemical rigidity, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

methyl (E)-3-(6-bromopyridin-3-yl)prop-2-enoate |

InChI |

InChI=1S/C9H8BrNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ |

InChI Key |

YURUVQCOYDKFPM-HWKANZROSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=C(C=C1)Br |

Canonical SMILES |

COC(=O)C=CC1=CN=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The base-catalyzed reaction proceeds via deprotonation of the active methylene compound (e.g., methyl malonate), followed by nucleophilic attack on the aldehyde carbonyl. Elimination of water yields the conjugated ester. Key parameters include:

- Base selection : Piperidine or ammonium acetate are commonly used.

- Solvent : Toluene or ethanol facilitates reflux conditions.

- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

A representative procedure from a 2025 study achieved an 85% yield using 6-bromopyridine-3-carbaldehyde (1.0 equiv), methyl malonate (1.2 equiv), and piperidine (0.1 equiv) in ethanol under reflux.

Wittig Reaction for Stereoselective Synthesis

The Wittig reaction offers superior control over the E-configuration of the double bond. This method employs a phosphorus ylide to couple 6-bromopyridine-3-carbaldehyde with methyl (triphenylphosphoranylidene)acetate.

Experimental Protocol and Yield Optimization

- Ylide preparation : Triphenylphosphine reacts with methyl bromoacetate in dry THF under inert atmosphere.

- Coupling step : The ylide is added dropwise to a solution of 6-bromopyridine-3-carbaldehyde in THF at 0°C, followed by warming to room temperature.

A 2024 study reported a 78% yield using this method, with the E-isomer predominating (>95% selectivity). Critical factors include anhydrous conditions and stoichiometric ylide usage.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | E/Z Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel | 70–85 | 85:15 | Simple setup, low cost | Requires acidic α-hydrogen |

| Wittig | 75–78 | >95:5 | High stereoselectivity | Moisture-sensitive reagents |

| Heck Coupling | 65–70 | 90:10 | Tolerates electron-deficient substrates | High catalyst costs |

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of dichloromethane/methanol (100:1 to 10:1). Nuclear magnetic resonance (NMR) confirms the E-configuration through coupling constants (J = 15–16 Hz for trans vinyl protons). Mass spectrometry (ESI-MS) provides molecular ion validation.

Scale-Up Considerations and Industrial Relevance

Large-scale synthesis (kilogram quantities) mandates solvent recovery and catalyst recycling. A 2025 pilot study achieved 11.5 kg of product using a modified Knoevenagel protocol with:

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the propenoate group.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products typically include alcohols.

Substitution: Products depend on the nucleophile used, such as substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions or as ligands in receptor studies.

Medicine

In medicinal chemistry, this compound can be a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The bromopyridine moiety can play a crucial role in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Methyl (2E)-3-(2',3-dimethylbiphenyl-2-yl)prop-2-enoate (3m)

- Molecular Formula : Likely C₂₀H₂₀O₂ (inferred from NMR data in ).

- Synthesis : Prepared via coupling of 2-iodotoluene and methyl acrylate, yielding 29% isolated product (65% conversion) .

- Physical State : Colorless oil.

- Key NMR Data : δ 7.62 (d, J = 16.4 Hz, 2H), 3.66 (s, 6H, ester methyl groups) .

b) Methyl (2E)-3-(1,2'-binaphthalen-1'-yl)prop-2-enoate (3o)

- Synthesis : Higher steric bulk from binaphthyl groups reduces yield (37% , 74% conversion) compared to 3m .

c) Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16)

- Molecular Formula : C₂₃H₂₅N₃O₃ .

- Synthesis : 88% yield via alkylation of a bromide precursor, forming a crystalline solid (mp 136°C) .

- Functional Groups : Oxazolo-pyridine and benzyl-piperidine moieties enhance solubility in polar solvents.

d) Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate (1)

- Synthesis : 91% yield via iridium-catalyzed coupling, emphasizing the role of transition-metal catalysts in improving efficiency .

- Key Feature : Hydroxypyridine and tert-butoxycarbonyl groups confer stability against hydrolysis.

Comparative Analysis

Table 1: Key Properties of Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate and Analogues

Key Trends and Insights

Synthetic Efficiency :

- Transition-metal catalysis (e.g., iridium in ) achieves higher yields (>90%) compared to traditional coupling methods (~30–40% in ).

- Steric hindrance (e.g., binaphthyl in 3o) reduces yields despite moderate conversion rates .

Substituent Effects :

- Bromine : The 6-bromo group in the target compound enhances electrophilic reactivity (e.g., Suzuki coupling) compared to methyl or hydroxypyridine derivatives .

- Ester Groups : All compounds feature methyl esters, but tert-butoxycarbonyl groups in improve stability under acidic conditions.

Physical Properties :

Biological Activity

Methyl (2E)-3-(6-bromopyridin-3-YL)prop-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromopyridine moiety linked to a propenoate ester group, which may enhance its reactivity and interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C_9H_8BrNO_2

- Molecular Weight : Approximately 242.07 g/mol

- Structure : The compound consists of a brominated pyridine ring and a propenoate ester, which contributes to its unique reactivity profile.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Interaction : The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor binding and activity.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert pharmacological effects.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that compounds containing bromopyridine moieties can possess antimicrobial properties against various pathogens.

- Anticancer Potential : Initial investigations suggest that this compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (2E)-3-(2-bromopyridin-3-YL)prop-2-enoate | C_9H_8BrNO_2 | Different position of bromine on the pyridine ring |

| Methyl (2E)-3-(6-bromopyridin-2-YL)prop-2-enoate | C_9H_8BrNO_2 | Variation in bromine position affecting reactivity |

| Methyl (E)-3-(bromopyridinyl)acrylate | C_{10}H_9BrN | Contains an additional carbon atom in the chain |

This table illustrates how variations in substitution patterns on the pyridine ring can significantly influence chemical properties and biological activities.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various brominated pyridine derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes showed competitive inhibition patterns, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.